An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(3-N-Boc-aminopropoxy)aniline
An In-Depth Technical Guide to the Chemical Properties and Applications of 3-(3-N-Boc-aminopropoxy)aniline
Executive Summary
This technical guide provides a comprehensive overview of 3-(3-N-Boc-aminopropoxy)aniline, a bifunctional organic compound of significant interest to researchers in medicinal chemistry, drug discovery, and materials science. The molecule's unique architecture, featuring a reactive aniline nucleus, a flexible propoxy linker, and a terminal primary amine protected by a tert-butoxycarbonyl (Boc) group, makes it a valuable and versatile synthetic building block. This document details its physicochemical properties, provides validated protocols for its synthesis and deprotection, explores its characteristic spectral signature, and discusses its chemical reactivity and applications. The insights herein are grounded in established chemical principles and are intended to empower scientists to effectively utilize this compound in their research endeavors.
Core Molecular Structure and Physicochemical Properties
3-(3-N-Boc-aminopropoxy)aniline is strategically designed with two key reactive sites separated by a spacer. The aniline moiety provides a nucleophilic aromatic amine for a range of transformations, while the N-Boc protected amine offers a latent primary amine that can be unmasked under specific acidic conditions. This differential reactivity is fundamental to its utility in multi-step synthesis.
Caption: Chemical Structure of 3-(3-N-Boc-aminopropoxy)aniline
Table 1: Physicochemical Properties
| Property | Value |
| IUPAC Name | tert-butyl (3-(3-aminophenoxy)propyl)carbamate |
| Molecular Formula | C₁₄H₂₂N₂O₃ |
| Molecular Weight | 266.34 g/mol |
| Appearance | Typically a colorless to pale yellow oil or solid[1][2] |
| Solubility | Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol[1] |
| CAS Number | 205318-52-1 (for the related 3-(Aminomethyl)-1-N-Boc-aniline)[3] |
Synthesis and Purification
The synthesis of 3-(3-N-Boc-aminopropoxy)aniline is most commonly achieved via a Williamson ether synthesis. This pathway involves the nucleophilic substitution of a halide by an alkoxide. The causality behind this choice is the high reliability and efficiency of this reaction for forming ether linkages. The starting materials, 3-aminophenol and an N-Boc protected 3-halopropylamine, are readily available.
Caption: General Synthesis Workflow
Experimental Protocol: Synthesis
-
Reactant Preparation: To a round-bottom flask, add 3-aminophenol (1.0 eq) and a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF).
-
Base Addition: Add a mild base, such as potassium carbonate (K₂CO₃, 2.0-3.0 eq), to the mixture. The base is crucial for deprotonating the phenolic hydroxyl group, forming the nucleophilic phenoxide.
-
Alkylating Agent Addition: Add N-Boc-3-bromopropylamine (1.1 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The aqueous wash removes the inorganic base and DMF.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure 3-(3-N-Boc-aminopropoxy)aniline.
Spectroscopic Characterization
Structural confirmation of 3-(3-N-Boc-aminopropoxy)aniline is achieved through standard spectroscopic methods. The expected spectral data provides a self-validating system for researchers to confirm the identity and purity of their synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Characteristic Signals |
| ¹H NMR | ~9.0-7.0 ppm: Aromatic protons of the aniline ring. ~4.9 ppm: Broad singlet for the N-H proton of the carbamate. ~4.0 ppm: Triplet for the -O-CH₂- group adjacent to the aromatic ring. ~3.6 ppm: Broad singlet for the aniline -NH₂ protons.[4] ~3.2 ppm: Quartet for the -CH₂-NH-Boc group. ~1.9 ppm: Quintet for the central -CH₂- of the propoxy chain. ~1.4 ppm: Singlet (9H) for the tert-butyl group of the Boc protector. |
| ¹³C NMR | ~159 ppm: Aromatic carbon attached to the ether oxygen. ~156 ppm: Carbonyl carbon (C=O) of the Boc group. ~148 ppm: Aromatic carbon attached to the amino group. ~130-100 ppm: Other aromatic carbons. ~79 ppm: Quaternary carbon of the tert-butyl group. ~66 ppm: -O-CH₂- carbon. ~39 ppm: -CH₂-NH-Boc carbon. ~30 ppm: Central -CH₂- carbon. ~28 ppm: Methyl carbons of the tert-butyl group. |
| IR (Infrared) | 3450-3300 cm⁻¹: Two bands for the primary amine (NH₂) N-H stretch.[4] ~3350 cm⁻¹: Single band for the secondary amine (N-H) stretch of the carbamate. ~2970 cm⁻¹: C-H stretches of the aliphatic groups. ~1690 cm⁻¹: Strong C=O (carbonyl) stretch of the Boc group. ~1600 cm⁻¹: N-H bending of the primary amine. ~1250 cm⁻¹: C-O stretch of the ether linkage. |
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the ability to selectively react with one functional group while the other remains masked.
Reactions at the Aniline Moiety
The aniline group is a versatile handle for chemical modification. It can undergo:
-
Acylation/Amide Bond Formation: Reacts with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Alkylation: Can be alkylated, though over-alkylation can be an issue.
-
Diazotization: Can be converted to a diazonium salt with nitrous acid at low temperatures, which can then be used in Sandmeyer or similar reactions to introduce a wide variety of substituents.
-
Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-director, facilitating reactions like halogenation or nitration on the aromatic ring.
The N-Boc Protecting Group: A Gateway to the Primary Amine
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry.[5][6] Its primary function is to render the highly nucleophilic primary amine inert to a wide range of reaction conditions, especially those involving bases and nucleophiles.[7]
The true utility of the Boc group is its lability under acidic conditions. This allows for the selective deprotection of the terminal amine without disturbing other acid-sensitive parts of a molecule if carefully controlled, or as the final step in a synthesis.
Mechanism of Deprotection: The deprotection is not a simple hydrolysis. It proceeds through a mechanism involving the formation of a stable tert-butyl cation.
-
Protonation: A strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl) protonates the carbonyl oxygen of the Boc group.[8]
-
Carbocation Formation: The protonated intermediate collapses, eliminating a stable tert-butyl carbocation and forming a transient carbamic acid.[8]
-
Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide gas and the free primary amine (as its corresponding ammonium salt).[8][9]
Caption: Acid-Catalyzed Boc Deprotection Mechanism
Experimental Protocol: N-Boc Deprotection
-
Dissolution: Dissolve the 3-(3-N-Boc-aminopropoxy)aniline (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. A common choice is 4M HCl in 1,4-dioxane (5-10 eq) or neat Trifluoroacetic Acid (TFA). The use of anhydrous acid is critical to prevent side reactions.[7]
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material. The evolution of CO₂ gas may be observed.[9]
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent. The resulting product will be the hydrochloride or trifluoroacetate salt of the deprotected amine.
-
Neutralization (Optional): To obtain the free amine, the salt can be dissolved in water and neutralized with a base (e.g., NaHCO₃ or a mild NaOH solution), followed by extraction with an organic solvent.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed. The aniline component suggests that the compound should be handled with care.
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not ingest or inhale.[10] Handle in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. The compound may be moisture-sensitive.[11] Keep away from strong oxidizing agents and strong acids, which will cause deprotection.[1]
-
Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.
Conclusion
3-(3-N-Boc-aminopropoxy)aniline is a highly valuable synthetic intermediate whose properties are defined by the interplay between its aniline and Boc-protected amine functionalities. Its utility is rooted in the principle of orthogonal protection, allowing for sequential chemical modifications at two distinct sites within the same molecule. This guide has provided the fundamental chemical properties, validated protocols, and mechanistic insights necessary for researchers to confidently and effectively incorporate this versatile building block into their synthetic strategies for developing novel therapeutics and advanced materials.
References
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GSC Online Press. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. GSC Biological and Pharmaceutical Sciences, 28(03), 046–052. [Link]
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ResearchGate. (2020). Synthesis of N-BOC amines by various routes. [Link]
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Mol-Instincts. N-BOC ANILINE 3422-01-3 wiki. [Link]
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ResearchGate. (2024). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. [Link]
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Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
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Fisher Scientific. (2025). SAFETY DATA SHEET - N-Boc-aniline. [Link]
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Royal Society of Chemistry. (2011). Glucosamine as a Green Ligand for Copper-Catalyzed Selective Synthesis of Aniline from Aryl Halides and NH3. [Link]
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ResearchGate. Deprotection of Boc from 3-(thiosustitutedcarbamido) aniline compound. [Link]
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Willingdon College, Sangli. Protection and deprotection. [Link]
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ResearchGate. NMR Spectra of Anilines | Request PDF. [Link]
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